molecular formula C9H12 B089791 Propylbenzene CAS No. 103-65-1

Propylbenzene

Cat. No.: B089791
CAS No.: 103-65-1
M. Wt: 120.19 g/mol
InChI Key: ODLMAHJVESYWTB-UHFFFAOYSA-N
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Description

Propylbenzene (C₉H₁₂), also known as 1-phenylpropane or n-propylbenzene, is an aromatic hydrocarbon consisting of a benzene ring substituted with a linear propyl group. It is a colorless, flammable liquid with a sweet, aromatic odor and a molecular weight of 120.19 g/mol. Its density (0.86 g/cm³ at 20°C) is slightly lower than water, and it is insoluble in aqueous solutions . This compound is stable under standard conditions but can form peroxides upon prolonged exposure to air, necessitating careful handling and storage . Industrially, it serves as a solvent, fuel additive, and intermediate in organic synthesis .

Preparation Methods

Propylbenzene can be synthesized through various methods, with the most common being Friedel-Crafts alkylation. This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃). The reaction is highly exothermic and must be carried out under carefully controlled conditions .

Another method involves the reaction of the Grignard reagent derived from benzyl chloride with diethyl sulfate . Industrial production of this compound often utilizes these methods due to their efficiency and scalability.

Chemical Reactions Analysis

Propylbenzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzoic acid and other oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    Reduction: Reduction of this compound can yield propylcyclohexane. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are common. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can produce nitrothis compound.

    Halogenation: This compound can react with halogens like chlorine (Cl₂) or bromine (Br₂) to form halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
Propylbenzene is commonly used as a precursor in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including:

  • Alkylation : It can be alkylated to form longer-chain hydrocarbons.
  • Oxidation : This process can yield products like propylbenzaldehyde or propylbenzoic acid.
  • Electrophilic Substitution : Reactions such as nitration or sulfonation can modify the benzene ring.

Table 1: Common Reactions Involving this compound

Reaction TypeProduct(s)Reaction Conditions
OxidationPropylbenzoic acidPotassium permanganate
Nitrationp-Nitrothis compoundConcentrated nitric acid
Sulfonationp-Propylbenzenesulfonic acidConcentrated sulfuric acid

Industrial Applications

Production of Specialty Chemicals
this compound is utilized in the manufacturing of various specialty chemicals, including:

  • Surfactants : Used in detergents and emulsifiers.
  • Plasticizers : Enhances flexibility and workability in plastics.
  • Fragrances and Flavoring Agents : Acts as a solvent and carrier for aromatic compounds.

Biological Research

Pharmacological Studies
Research indicates that this compound derivatives may exhibit biological activities. Studies suggest potential antimicrobial properties, making them candidates for drug development.

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

Case Study Example
A study conducted on this compound derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli, indicating potential for use in antimicrobial formulations.

Environmental Applications

Biodegradation Studies
Research has been conducted to understand the biodegradation pathways of this compound in environmental contexts. Its breakdown products may serve as indicators of pollution levels in soil and water.

Material Science

Polymer Production
this compound is employed in the synthesis of polymers, particularly styrene-based materials. These polymers are used extensively in packaging, construction, and automotive industries due to their strength and durability.

Mechanism of Action

The mechanism of action of propylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the benzene ring acts as a nucleophile, reacting with electrophiles to form substituted benzene derivatives. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the final product .

Comparison with Similar Compounds

Comparison with Similar Alkylbenzene Compounds

Physical and Chemical Properties

Propylbenzene shares structural similarities with other alkylbenzenes like ethylbenzene (C₈H₁₀), toluene (C₇H₈), isothis compound (cumene, C₉H₁₂), and butylbenzene (C₁₀H₁₂). Key differences in physical properties arise from variations in alkyl chain length and branching:

Property This compound Ethylbenzene Toluene Isothis compound
Molecular Formula C₉H₁₂ C₈H₁₀ C₇H₈ C₉H₁₂
Molecular Weight (g/mol) 120.19 106.16 92.14 120.19
Density (g/cm³) 0.86 0.867 0.867 0.862
Water Solubility Insoluble Insoluble Slightly soluble Insoluble

This compound’s longer alkyl chain contributes to its higher molecular weight compared to ethylbenzene and toluene, while its density remains comparable. Branched isomers like isothis compound exhibit marginally lower densities due to steric effects .

Reactivity in Chemical Reactions

Hydrogenation

In catalytic hydrogenation, this compound demonstrates unique behavior. Competitive reactions with alkynes (e.g., 1-phenyl-1-propyne) show that this compound enhances the hydrogenation rate of the alkyne, likely due to increased hydrogen flux on the catalyst surface.

Oxidation

This compound isomers (n-propyl vs. isopropyl) undergo distinct oxidative pathways. For n-propylbenzene, radical abstraction occurs preferentially at benzylic hydrogens, leading to products like phenylpropanol. In contrast, isothis compound (cumene) oxidizes to acetophenone due to tertiary C-H bond stability .

Adsorption on Smectite Clays

This compound adsorbs strongly onto smectite clays when modified with hydrophobic organic cations. Adsorption capacity increases inversely with trimethylphenylammonium (TMPA) content, a trend also observed for ethylbenzene and butylbenzene. Longer alkyl chains (e.g., butylbenzene) exhibit higher adsorption affinities than this compound, reflecting enhanced hydrophobicity .

Toxicological Profiles

Its calculated Lowest Concentration of Interest (LCI) is 0.95 mg/m³, adjusted from ethylbenzene’s LCI (0.86 mg/m³) using molecular weight ratios. Toluene, with a shorter alkyl chain, has well-documented neurotoxicity but lacks direct LCI comparisons in the provided data .

Environmental and Industrial Behavior

  • Breakthrough in Adsorption Tubes : this compound’s retention time on Carbograph 1TD sorbents exceeds lighter compounds (e.g., heptane), making it a benchmark for evaluating adsorption efficiency .
  • Stability Concerns : Unlike toluene, this compound requires peroxide testing before distillation due to its propensity to form explosive peroxides .

Key Research Findings

Structural Effects on Reactivity : The linear vs. branched structure of this compound isomers significantly impacts oxidation pathways and radical selectivity .

Adsorption Trends : Alkyl chain length correlates with adsorption strength on smectite clays, with butylbenzene > this compound > ethylbenzene .

Biological Activity

Propylbenzene, an aromatic hydrocarbon with the chemical formula C₉H₁₂, is primarily used as a solvent and in the production of various chemicals. Understanding its biological activity is crucial due to its potential impact on human health and the environment. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and relevant case studies.

General Toxicity

The toxicity of this compound has been evaluated in various animal studies. Research indicates that this compound exhibits moderate toxicity, with effects observed in both acute and chronic exposure scenarios. For instance, a study involving rabbits showed that feeding them this compound at doses of 0.25 and 2.5 mg/kg/day resulted in a 7% decrease in red blood cell count at higher doses, though this was not statistically significant .

Table 1: Summary of Toxicological Findings from Animal Studies

Study ReferenceSpeciesDose (mg/kg)Observations
Gerarde (1956)Rats1.0 ml/kg/dayDiminished motor activity; normal hematocrit
Gagnaire & Langlais (2005)Rats1018 mg/kg/dayNo treatment-related clinical signs observed
Sato & Nakajima (1979)RabbitsVariesMetabolism rates assessed; liver and lung analysis

Ototoxicity

Gagnaire and Langlais (2005) investigated the ototoxic effects of various aromatic solvents, including this compound. Their findings indicated that this compound caused histological lesions in the cochlea, specifically hair cell loss, although it was less toxic compared to other solvents like allylbenzene and ethylbenzene .

Metabolism and Biotransformation

The metabolic pathways of this compound are well characterized. It primarily undergoes biotransformation to form benzoic acid, which is then conjugated with glycine to produce hippuric acid, excreted in urine . Additionally, this compound can be hydroxylated to form phenolic compounds, which are also eliminated via conjugation with sulfuric acid .

Table 2: Metabolic Pathways of this compound

MetabolitePathway Description
Benzoic AcidFormed via alkyl side chain oxidation
Hippuric AcidConjugated with glycine; urinary excretion
Phenolic CompoundsHydroxylation followed by sulfuric acid conjugation

Case Study: Occupational Exposure

A notable case study examined workers exposed to this compound in industrial settings. The study highlighted respiratory issues and skin irritation among workers, suggesting that prolonged exposure could lead to chronic health effects. Monitoring of air quality indicated elevated levels of this compound, prompting recommendations for improved ventilation and protective measures .

Case Study: Environmental Impact

Research on the environmental impact of this compound has shown its presence in various ecosystems. For example, studies have detected this compound in soil and water samples near industrial sites, raising concerns about its ecological effects and potential bioaccumulation in aquatic organisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for propylbenzene, and how can researchers validate product purity and structural integrity?

Methodological Answer:

  • Synthetic Routes : this compound (C₆H₅CH₂CH₂CH₃) is commonly synthesized via Friedel-Crafts alkylation of benzene with 1-chloropropane or through catalytic dehydrogenation of cumene derivatives.
  • Validation :
    • Purity : Gas chromatography (GC) with flame ionization detection (FID) quantifies impurities (e.g., iso-propylbenzene, ethylbenzene) .
    • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure and isotopic patterns .
  • Critical Note : Ensure solvent-free conditions to avoid side reactions (e.g., isomerization) during synthesis .

Q. How can researchers assess the neurotoxic potential of this compound in environmental or occupational exposure studies?

Methodological Answer:

  • In Vitro Assays : Use neuronal cell lines (e.g., SH-SY5Y) to measure cytotoxicity via MTT assays and reactive oxygen species (ROS) generation. Compare results to ethylbenzene (structurally similar neurotoxic reference) .
  • Computational Models : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints, leveraging existing data from the European Chemicals Agency (ECHA) .
  • Limitations : Address data gaps in chronic exposure models by cross-referencing occupational safety databases (e.g., NIOSH) .

Q. What analytical techniques are optimal for detecting trace this compound in environmental samples?

Methodological Answer:

  • GC-MS : Use gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column for separation. Calibrate with ISO 8466-1:2021(E) standards for linearity validation .
  • Sample Preparation : Solid-phase microextraction (SPME) or purge-and-trap methods enhance detection limits (≤0.1 ppb) in air/water matrices .
  • Quality Control : Include blanks and spiked replicates to identify matrix interference .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved in interdisciplinary studies?

Methodological Answer:

  • Data Triangulation : Compare degradation rates under varying conditions (e.g., UV exposure, microbial activity) using OECD 301B biodegradability tests and quantum chemical calculations for half-life predictions .
  • Contradiction Analysis : Apply Bayesian statistics to weight studies based on experimental rigor (e.g., sample size, control groups) and environmental relevance (e.g., soil vs. aquatic systems) .

Q. What strategies optimize the reproducibility of this compound-based catalytic reactions in organic synthesis?

Methodological Answer:

  • Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites, metal-organic frameworks) under controlled humidity/temperature. Monitor reaction kinetics via in situ FTIR .
  • Reprodubility Protocol : Document exact catalyst activation steps (e.g., calcination temperature) and solvent purity thresholds (e.g., ≤50 ppm H₂O) in supplemental materials .

Q. How can researchers design ecotoxicology studies to address gaps in this compound’s bioaccumulation potential?

Methodological Answer:

  • Trophic Transfer Models : Use aquatic mesocosms to study bioaccumulation in algae (primary producers) and zebrafish (consumers). Measure bioconcentration factors (BCFs) via liquid scintillation counting with ¹⁴C-labeled this compound .
  • Metabolomics : Apply LC-HRMS to identify transformation products (e.g., hydroxylated metabolites) and assess their toxicity .

Q. What advanced computational methods predict this compound’s phase behavior in mixed-solvent systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation free energies using OPLS-AA force fields. Validate predictions with experimental vapor-liquid equilibrium (VLE) data .
  • Machine Learning : Train models on PubChem/ChemSpider datasets to predict solubility parameters (e.g., Hansen solubility sphere) .

Q. Data Presentation Guidelines

  • Tables : Include retention indices (GC), spectral peaks (NMR), and toxicity thresholds (EC₅₀/LC₅₀) in structured formats. Avoid redundancy with main text .
  • Ethical Reproducibility : Archive raw data (e.g., chromatograms, spectra) in repositories like Zenodo with DOIs .

Properties

IUPAC Name

propylbenzene
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InChI

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
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InChI Key

ODLMAHJVESYWTB-UHFFFAOYSA-N
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Canonical SMILES

CCCC1=CC=CC=C1
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID3042219
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Molecular Weight

120.19 g/mol
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Physical Description

N-propyl benzene appears as a clear colorless liquid. Insoluble in water and less dense than water. Flash point 86 °F. Mildly toxic by ingestion and inhalation. Used to make other chemicals., Liquid, Colorless liquid; [HSDB]
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Boiling Point

318.2 °F at 760 mmHg (USCG, 1999), 159.2 °C
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Flash Point

118 °F (USCG, 1999), 86 °F (closed cup)
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Solubility

Very slightly sol in water (0.06 g/l); sol in alcohol, ether, Miscible in ethanol, ethyl ether, and acetone, Water solubility of 23.4 mg/l at 25 °C.
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Density

0.862 (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.8620 @ 20 °C/4 °C
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Vapor Density

4.14 (Air= 1)
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Vapor Pressure

7.52 mmHg (USCG, 1999), 3.42 [mmHg], 3.42 mm Hg @ 25 °C
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Color/Form

Colorless liquid, Liquid

CAS No.

103-65-1
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Melting Point

-146.2 °F (USCG, 1999), -99.5 °C
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Record name N-PROPYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353
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Synthesis routes and methods I

Procedure details

In a 250--mL RB flask fitted with pressure equalizing addition funnel, thermometer, magnetic stirrer, and N2 inlet was placed 0.75 g (3.0 mmol) of 4,4'-difluorobenzil, 13.8 mL (80 mmol) of 2,6-diisopropylaniline (DIPA), and 100 mL dry benzene. In the addition funnel was placed 50 mL of dry benzene and 210 mL (3.5 g; 18 mmol) of titanium tetrachloride. The reaction flask was cooled to 2° C. with ice and the TiCl4 solution was added dropwise over 45 min, keeping the reaction temperature below 5° C. The ice bath was removed after addition was complete and the mixture was stirred at RT for 72 h. The reaction mixture was partitioned between water and ethyl ether, and the ether phase was rotovapped and the concentrated oil was washed with 800 mL 1N HCl to remove the excess diisopropylaniline. The mixture was extracted with 100 mL of ether, and the ether layer was washed with water and rotovapped. Addition of 15 mL hexane plus 30 mL of methanol to the concentrate resulted in the formation of fine yellow crystals which were filtered, methanol-washed, and dried under suction to yield 0.4 g of (2,6--i--PrPh)2DAB(4--F--Ph)2, mp: 155°-158° C.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
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Quantity
210 mL
Type
catalyst
Reaction Step Three
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0 (± 1) mol
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catalyst
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50 mL
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solvent
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Quantity
100 mL
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solvent
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Synthesis routes and methods II

Procedure details

In short, the present invention provides a process for the preparation of substituted trans-cinnamaldehyde, a natural yellow dye, from phenylpropane derivatives wherein R.sup.1 is fixed as a —CH═CH—CHO, however, R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 are independently; i) a hydrogen atoms ii) a alkoxy group but atleast two of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 are hydrogen atom or a alkoxy group but one methylenedioxy group with combination of either hydroxyl group, alkoxy group, alkyl group having 1-2 carbon atoms, aryl group or hydrogen atom or a alkoxy group but one hydroxyl group with combination of either methylenedioxy group, hydroxyl group, alkoxy group, alkyl group having 1-2 carbon atoms, aryl group or hydrogen atom; iii) a methylenedioxy with atleast three of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 are combination of either alkoxy, hydroxy group, alkyl group having 1-2 carbon atoms, aryl group and hydrogen atom; iv) a hydroxyl group but atleast one of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 is hydrogen atom with combination of either alkoxy, hydroxyl group, methylenedioxy group, alkyl group having 1-2 carbon atoms, aryl group or hydrogen atom; v) a protected hydroxyl group such as acetyl, benzyl, etc but atleast one of them from R.sup.2, R.sup.3, R.sup.4, R.sup.5, R.sup.6 is hydrogen atom with combination of either alkoxy, hydroxyl group, methylenedioxy group, alkyl group having 1-2 carbon atoms, aryl group and hydrogen atom or the like, obtained from corresponding (R2—R3—R4—R5—R6)phenylpropane derivatives (e.g. dihydro anethole where R2═R3═R5═R6 is H; R4 is —OMe; dihydro methyl eugenol where R2═R5═R6 is H; R3═R4 is —OMe and dihydro asarone where R2═R4═R5 is —OMe; R3═R6 is H etc) and the above process comprising the steps of (a) providing phenylpropane such as but not limited to 2,4,5-trimethoxyphenylpropane (dihydroasarone) in the following solvents namely ether such as but not limited to diethyl ether, tetrahydrofuran, dimethoxyethane, dioxane, diphenylether and the like; chlorinated solvents such as but not limited to dichloromethane, chloroform, o-dichlobenzene; an aromatic hydrocarbon such as but not limited to benzene, toluene, xylene; organic acid such as but not limited to formic acid, acetic acid and the like; (b) oxidation of phenylpropane derivatives in the presence of oxidizing reagents such as but not the limited to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil or pyridinium chlorochromate (PCC) or tBuOOH or CrO3 or a combination of reagents and the like and the amount thereof to be used is in the ration of 1-20 times moles, preferably 1.5-8 times moles, reaction temperature varies from −15° C. to +210° C., preferably 30° C. to 140° C., reaction period varies from 30 minutes to 48 hours, preferably 4-16 hours; (c) oxidation step proceeds more smoothly along with higher yield in presence of catalysts mainly mineral acid such as but not limited to hydrochloric acid, sulphuric acid or Cu(I) or Fe(III) salt or periodic acid or organic acid such as but not limited to acetic acid, propionic acid, butyric acid, ion exchange resin such as IR-120H, a sulphonated polystyrene resin, para-toluenesulphonic acid (PTSA) or amberlyst such as amberlyst 15 or absorbed above solution of phenylpropane and oxidising reagent on the following solid support such as but not limited to celite, silica gel, molecular sieve, alumina and the like in a short period ranging from 20 seconds to 12 minutes under microwave irradiation; (d) filtering the mixture and removing the solvent under reduced pressure, where the product is to be isolated in a conventional manner, i.e. extraction, distillation, recrystallization and chromatography and the yield of the product (e.g. 2,4,5-trimethoxycinnamaldehyde where R1 is —CH═CH—CHO, R2═R4═R5 is —OMe; R3═R6 is H; and 3,4-dimethoxycinnamaldehyde where R1 is —CH═CH—CHO, R2═R5═R6═H; R3═R4 is —OMe etc. in the above formula I) varies from 68-82%, preferably more in case of benzoquinone as a oxidising reagent.
Name
dihydro anethole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dihydro methyl eugenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Particularly preferred reactions are that of toluene with ethene or propene to give propylbenzene or isobutylbenzene, that of cumene with ethene to give tert-amylbenzene, and that of xylenes with butadiene to give 5-tolylpentenes.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

Additional synergies can be realized from integrating the process of this invention with a downstream transalkylation process as illustrated in FIG. 2. Thus, concentrated reactor effluent stream 52 containing crude ethylbenzene, about 20-80 wt. % benzene, and higher-boiling polyalkylated aromatics may be directed to a second benzene recovery column 110 to separate a crude ethylbenzene product stream 70 from a benzene stream 72. The crude ethylbenzene stream 70, including components such as cumene, n-propylbenzene, and other alkylaromatics heavier than ethylbenzene, plus other heavy material, is sent to a third fractionation column 120 in which an ethylbenzene product 74 is distilled overhead. A crude polyethylbenzene stream 76 is recovered from the bottom of column 120 and directed to a fourth fractionation column 130. In column 130, polyethylbenzenes, including diethylbenzene, cumene, n-propylbenzene, and other alkylaromatics heavier than ethylbenzene, are separated from heavy residue material 78, removed as overhead stream 80, and combined with at least a portion of benzene vapor stream 72 coming from column 110 to form a mixed stream 82. Mixed stream 82 is then fed to a secondary transalkylation reactor 140 operating in the vapor phase. In this secondary, transalkylation reactor, in the presence of a suitable catalyst and under proper reactor conditions, the transalkylation of diethylbenzene to ethylbenzene is promoted as well as the dealkylation of higher alkylbenzenes, such as cumene, and n-propylbenzene, to form benzene and light gases. Transalkylation product stream 84 from reactor 140, comprising ethylbenzene, benzene, light gases, and unreacted components, is :fed to a stabilizer/absorber unit 150. Vapor stream 59 coming from the partial condenser associated with column 14 may also be fed to stabilizer 150 to recover the aromatic components. The light gases 86 recovered from the stabilizer may be combusted as fuel. The stabilizer bottoms stream 88 may be returned to benzene recovery column 110, for example, for further recovery of benzene and ethylbenzene as described above.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Propylbenzene
Propylbenzene
Propylbenzene
Propylbenzene
Propylbenzene
Propylbenzene

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